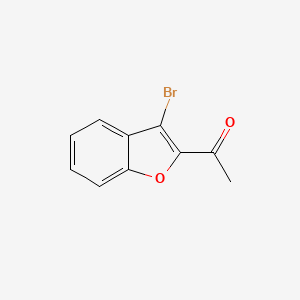

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone

Description

Significance of the Benzofuran (B130515) Heterocyclic Core in Chemical Sciences

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This has made it a focal point for the development of new therapeutic agents and other functional molecules.

Benzofuran derivatives are widespread in the plant kingdom, particularly in families such as Asteraceae, Fabaceae, and Moraceae. These naturally occurring compounds exhibit a range of biological activities. For instance, Moracin D, isolated from Morus alba, has shown anti-inflammatory and antioxidant properties. Similarly, Cicerfuran, found in the roots of chickpea species, possesses antibacterial and antifungal activities. Other well-known natural products containing the benzofuran moiety include ailanthoidol, which has demonstrated antitumor potential.

The benzofuran nucleus is a key component in numerous synthetic compounds with a wide array of pharmacological applications. nih.gov Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug discovery. nih.gov Benzofuran derivatives have been investigated for a multitude of therapeutic uses, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govgoogle.com Some derivatives, like psoralen (B192213) and angelicin, have been utilized in treating skin conditions such as psoriasis and cancer. nih.gov The versatility of the benzofuran core allows medicinal chemists to modify its structure to enhance potency and selectivity for specific biological targets. nih.gov

The utility of benzofuran derivatives extends beyond the realm of medicine. These compounds have found applications in materials science, for example, in the development of organic electronics and fluorescent materials. fishersci.be Certain benzofuran derivatives are also used in the agrochemical industry and as brightening agents. researchgate.net

Overview of Brominated Benzofuran Derivatives in Chemical Research

The introduction of halogen atoms, particularly bromine, into the benzofuran structure is a common strategy in synthetic and medicinal chemistry to modulate the molecule's properties and reactivity.

Halogenation can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The addition of bromine, an electron-withdrawing group, can influence the electron density distribution within the benzofuran ring system, thereby affecting its reactivity in subsequent chemical transformations. pharmint.net For instance, halogenation has been shown to increase the anticancer activities of some benzofuran derivatives, potentially due to the formation of halogen bonds with biological macromolecules. nih.gov

Bromine atoms serve as versatile synthetic handles on the benzofuran core. They can be readily introduced and subsequently replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the construction of more complex molecules. nih.gov This makes brominated benzofurans valuable intermediates in the synthesis of a diverse range of compounds with potential applications in pharmaceuticals and materials science. pharmint.netnih.gov For example, the bromination of a methyl group on the benzofuran ring can be a key step in creating derivatives with enhanced cytotoxic activity against cancer cells. mdpi.com

The Specifics of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone

While extensive research exists for the broader class of brominated benzofurans, specific data on this compound is more limited. However, its synthesis and properties can be inferred from established chemical principles and studies on analogous compounds.

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve the bromination of a suitable precursor. Based on the synthesis of similar compounds, a common method is the radical bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator. nih.govresearchgate.net

Physicochemical Properties and Spectral Data of an Analogous Compound: 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone researchgate.net

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrO₃ |

| Molecular Weight | 283.11794 g/mol |

| Appearance | White powder |

| Melting Point | 103–106 °C |

| ¹H NMR (300 MHz, CDCl₃, δ/ppm) | |

| -COCH₃ | 2.62 (3H, s) |

| -OCH₃ | 3.89 (3H, s) |

| -CH₂Br | 5.03 (2H, s) |

| Aromatic-H | 7.14 (2H, m), 7.44 (1H, m) |

| ¹³C NMR (75.49 MHz, CDCl₃, δ) | 21.16, 27.62, 55.90, 102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.59, 191.27 |

| HRMS (m/z) [M+Na] | Calculated: 306.9770, Found: 306.9783 |

Potential Research Applications

Given the established biological activity of many brominated benzofuran derivatives, this compound is a compound of interest for further investigation. Research on analogous compounds has demonstrated that bromoalkyl and bromoacetyl derivatives of benzofurans can exhibit significant cytotoxicity against various cancer cell lines, often by inducing apoptosis (programmed cell death). nih.govresearchgate.net Therefore, it is plausible that this compound could serve as a precursor or a candidate molecule in the development of novel anticancer agents. nih.govnih.govresearchgate.net

Focus on Acetylated Benzofuran Scaffolds

Among the myriad of benzofuran derivatives, those bearing an acetyl group (ethan-1-one) represent a particularly important subclass. researchgate.net The presence of the acetyl moiety provides a key synthetic and functional element that has been exploited in the development of novel compounds. scienceopen.com 2-Acetyl benzofuran, for example, serves as a common starting material for the synthesis of more complex heterocyclic systems. researchgate.net The combination of the benzofuran core and the acetyl group creates a molecular framework that is frequently associated with significant biological effects, including potent anticancer activity. nih.govnih.gov Research has shown that the specific arrangement of substituents, such as an acetyl group at the 2-position and a bromomethyl group at the 3-position, can be crucial for determining the activity and selectivity of these compounds against cancer cell lines. nih.gov

The acetyl group attached to the benzofuran scaffold is more than just a modulator of biological activity; it is a versatile functional handle for further chemical elaboration. scienceopen.com The carbonyl and methyl groups within the acetyl moiety are reactive sites that can participate in a wide range of organic reactions. For instance, the acetyl group is a well-established precursor for the synthesis of chalcone (B49325) and pyrazoline derivatives through Claisen-Schmidt condensation reactions. scienceopen.com It can also be a starting point for creating various heterocyclic structures by reacting it with other bifunctional molecules. For example, 2-acetyl benzofuran can be reacted with 2-aminobenzothiazole (B30445) to form Schiff bases, which can then undergo cyclization reactions to produce complex, multi-ring systems like azetidinones. researchgate.net This synthetic utility makes acetylated benzofurans valuable building blocks in diversity-oriented synthesis, enabling the creation of large libraries of compounds for biological screening. acs.org

The properties and activity of benzofuran-ethane-1-one derivatives are highly dependent on the nature and position of other substituents on the benzofuran ring system. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in biological efficacy.

Halogenation: The introduction of a bromine atom, as seen in this compound, is a critical modification. Halogenation, particularly bromination, of the benzofuran core or its substituents often leads to an increase in cytotoxicity and anticancer activity. nih.govnih.gov For instance, studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity. mdpi.com The position of the halogen is a crucial determinant of its biological effect. nih.gov While a bromine atom on a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity, a halogen directly substituted on the benzene (B151609) or furan (B31954) ring did not appear to have the same effect. nih.gov

Alkoxy Groups: The presence and position of electron-donating groups, such as methoxy (B1213986) (–OCH₃) or ethoxy (–OCH₂CH₃) groups, also play a significant role. researchgate.netmdpi.com Research on various 1-(3-bromomethyl-1-benzofuran-2-yl)ethanone derivatives showed that the introduction of methoxy and ethoxy substituents on the benzene ring influences the compound's lipophilicity and biological activity. researchgate.net One study indicated that adding an electron-donating group to the benzofuran core enhanced the inhibitory effect of certain derivatives against specific enzymes. mdpi.com The combination of bromine and methoxy groups can lead to derivatives with strong pro-oxidative and pro-apoptotic properties. researchgate.net

The interplay between different substituents, such as the acetyl group, bromine atoms, and alkoxy groups, creates a complex chemical space where specific combinations can be optimized for desired biological outcomes.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | 1-(3-bromo-1-benzofuran-2-yl)ethanone |

| CAS Number | 51095-23-9 |

| Structure (SMILES) | CC(=O)C1=C(C2=CC=CC=C2O1)Br |

Data sourced from PubChem CID 13509846. nih.gov

Table 2: Selected Ethane-1-one Derivatives of Benzofuran and Their Reported Activities

| Compound Name | Key Substituents | Reported Biological Finding | Reference |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | -CH₂Br at C3, -OCH₃ at C4 & C6, Acetyl at C2 | Exhibits selective cytotoxic action towards K562 cancer cells. | mdpi.com |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | -CH₂Br at C3, -OCH₂CH₃ at C4, Acetyl at C2 | Exhibits selective cytotoxic action towards K562 cancer cells. | mdpi.com |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | -CH₂Br at C3, -OCH₃ at C5 & C6, Acetyl at C2 & C7 | Promising anticancer agent with selective toxicity against leukemic cell lines. | mdpi.com |

| 2-Acetyl-7-phenylaminobenzofuran hybrid | Acetyl at C2, -NHPh at C7 | Potent antiproliferation activity against MDA-MB-468 breast cancer cells. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCPIOQDOBMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542583 | |

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99661-02-6 | |

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 3 Bromo 1 Benzofuran 2 Yl 1 Ethanone

Reactions Involving the Bromo Substituent

The bromine atom attached to the C3 position of the benzofuran (B130515) core is an aryl bromide. Its reactivity is typical of halogens on electron-rich heterocyclic systems, making it a key handle for carbon-carbon bond-forming reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) at the C3 position of 1-(3-bromo-1-benzofuran-2-yl)-1-ethanone is generally challenging. The SNAr mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups, usually positioned ortho or para to the leaving group, to stabilize the negatively charged Meisenheimer complex intermediate. byjus.commasterorganicchemistry.comlibretexts.org The benzofuran ring system itself is electron-rich, and the ethanone (B97240) group at the adjacent C2 position does not provide sufficient activation for this pathway to proceed under standard conditions. byjus.com

Consequently, reactions that would typically proceed via SN1 or SN2 mechanisms on alkyl halides are not feasible for displacing the bromine atom directly from the benzofuran ring. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The C3-bromo substituent serves as an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically employs a palladium catalyst to couple an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgnih.gov

A key advantage of the Suzuki-Miyaura reaction is its high functional group tolerance. nih.govmdpi.com The conditions are mild enough that the ethanone group on the this compound substrate remains intact during the reaction. nih.gov This allows for the synthesis of various 3-substituted-2-acetylbenzofurans. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Coupling Partner (R-B(OH)₂) | Product |

| Phenylboronic acid | 1-(3-Phenyl-1-benzofuran-2-yl)-1-ethanone |

| 4-Methylphenylboronic acid | 1-[3-(4-Methylphenyl)-1-benzofuran-2-yl]-1-ethanone |

| 4-Methoxyphenylboronic acid | 1-[3-(4-Methoxyphenyl)-1-benzofuran-2-yl]-1-ethanone |

| Thiophen-2-ylboronic acid | 1-[3-(Thiophen-2-yl)-1-benzofuran-2-yl]-1-ethanone |

| Vinylboronic acid | 1-(3-Vinyl-1-benzofuran-2-yl)-1-ethanone |

Reactions of the Ethanone Moiety

The ethanone group at the C2 position is a versatile functional group, exhibiting reactivity at both the carbonyl carbon and the α-carbon of the methyl group.

Oxidation Reactions

The ethanone moiety can undergo several types of oxidation. One notable transformation is the Haloform reaction , which is characteristic of methyl ketones. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a halogen (such as Br₂ or I₂) in the presence of a strong base (e.g., sodium hydroxide) leads to the formation of a carboxylate. wikipedia.orgnih.gov The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide (B78521), which cleaves the C-C bond to yield 3-bromo-1-benzofuran-2-carboxylate and a haloform (CHBr₃ or CHI₃). masterorganicchemistry.comyoutube.com

Another significant oxidation is the Baeyer-Villiger oxidation , where a peroxyacid (like m-CPBA) or hydrogen peroxide converts the ketone into an ester. organic-chemistry.orgwikipedia.orgnih.gov In this reaction, an oxygen atom is inserted between the carbonyl carbon and the adjacent benzofuran ring. The product of this reaction would be (3-bromo-1-benzofuran-2-yl) acetate. The migratory aptitude in Baeyer-Villiger oxidations generally favors more substituted or electron-rich groups, making the migration of the benzofuranyl group expected. libretexts.org

Reduction Reactions

The carbonyl group of the ethanone moiety is readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. The reaction converts this compound into 1-(3-bromo-1-benzofuran-2-yl)ethanol. This reduction is generally chemoselective, leaving the benzofuran ring and the bromo substituent unaffected. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to achieve the same transformation. libretexts.org

Condensation Reactions (e.g., with thiourea (B124793) to form thiazoles, with aldehydes to form chalcones)

The α-hydrogens of the ethanone's methyl group are acidic and can be removed by a base to form an enolate, which acts as a nucleophile in condensation reactions.

Formation of Chalcones: In a classic Claisen-Schmidt condensation , the enolate of this compound reacts with an aromatic aldehyde in the presence of an alkali base like sodium hydroxide or potassium hydroxide. wikipedia.orgnumberanalytics.com The initial aldol (B89426) addition product readily dehydrates to yield an α,β-unsaturated ketone, known as a chalcone (B49325). nih.gov These 1-(3-bromo-1-benzofuran-2-yl)-3-aryl-2-propen-1-ones are valuable synthetic intermediates. scienceopen.com

| Aldehyde | Product (Chalcone) |

| Benzaldehyde | 1-(3-Bromo-1-benzofuran-2-yl)-3-phenyl-2-propen-1-one |

| 4-Chlorobenzaldehyde | 1-(3-Bromo-1-benzofuran-2-yl)-3-(4-chlorophenyl)-2-propen-1-one |

| 4-Methoxybenzaldehyde | 1-(3-Bromo-1-benzofuran-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one |

| Furan-2-carbaldehyde | 1-(3-Bromo-1-benzofuran-2-yl)-3-(furan-2-yl)-2-propen-1-one |

Formation of Thiazoles: The synthesis of thiazoles from ketones typically proceeds via the Hantzsch thiazole (B1198619) synthesis , which requires the reaction of an α-haloketone with a thioamide, such as thiourea. chemhelpasap.comorganic-chemistry.org Therefore, to form a thiazole, this compound must first be halogenated at the α-carbon of the ethanone group. This can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent to yield 1-(3-bromo-1-benzofuran-2-yl)-2-bromo-1-ethanone. nih.gov This α-haloketone intermediate then readily undergoes cyclocondensation with thiourea to form the corresponding 2-amino-4-(3-bromo-1-benzofuran-2-yl)thiazole. mdpi.comresearchgate.net

Formation of Oxime Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form the corresponding oximes. This transformation is a standard method for the derivatization of ketones and introduces a nucleophilic nitrogen atom, which can be utilized in further synthetic steps.

While the direct synthesis of the oxime from this compound is not extensively detailed in the reviewed literature, the synthesis of the analogous 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime provides a reliable synthetic template. The established procedure involves the reaction of the parent ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent system like an ethanol/water mixture. The reaction typically proceeds under reflux conditions to afford the desired oxime in good yield.

Table 1: Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime

| Reactant | Reagent | Base | Solvent | Condition | Product |

|---|

This methodology is anticipated to be directly applicable to this compound due to the similar reactivity of the acetyl group at the 2-position of the benzofuran ring. The resulting oxime, this compound oxime, would be a valuable intermediate for the synthesis of other derivatives, such as oxime ethers, which have been investigated for their biological activities.

Ring System Modifications and Annulations

The reactive nature of the α-bromo ketone moiety in this compound makes it an excellent substrate for constructing new heterocyclic rings fused to or substituted on the benzofuran core. These annulation reactions significantly expand the chemical space accessible from this starting material.

One of the most notable applications is in the Hantzsch thiazole synthesis. The reaction of an α-haloketone with a thioamide or thiourea derivative is a classic and efficient method for the construction of a thiazole ring. In this context, this compound can react with various thioamides to yield 2,4-disubstituted thiazoles, where the 4-position is occupied by the 3-bromo-1-benzofuran-2-yl group. This reaction proceeds by initial S-alkylation of the thioamide by the α-bromo ketone, followed by intramolecular cyclization and dehydration.

Furthermore, this compound is a precursor for the synthesis of pyrazole (B372694) derivatives. While direct reaction with hydrazine (B178648) could potentially lead to a pyrazole, a more controlled approach involves the prior conversion of the ketone to a 1,3-dicarbonyl compound. For instance, reaction with a suitable carbon electrophile can introduce a second carbonyl or a related functional group, which can then undergo cyclocondensation with hydrazine or its derivatives to form a pyrazole ring. A related strategy has been demonstrated with the isomeric 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile, which reacts with hydrazonoyl halides to furnish pyrazole derivatives. researchgate.net This suggests that functionalization of the acetyl group in this compound would open pathways to similar pyrazole-annulated systems.

These ring-forming reactions highlight the synthetic utility of this compound as a building block for more complex heterocyclic structures, which are of interest in medicinal chemistry and materials science.

Table 2: Potential Annulation Reactions

| Starting Material | Reagent | Resulting Ring System |

|---|---|---|

| This compound | Thioamide/Thiourea | Thiazole |

Structure Activity Relationship Sar Studies of Brominated Acetyl Benzofurans

Impact of Bromine Position on Biological Activity

The position of the bromine atom on the benzofuran (B130515) scaffold is a critical determinant of its biological activity. Research indicates that the cytotoxic effects are significantly enhanced when the bromine is attached to an alkyl or acetyl side chain rather than directly to the benzofuran ring system.

Specifically, the presence of a bromine atom on a methyl or acetyl group connected to the benzofuran core has been shown to increase cytotoxicity against both cancer and normal cell lines. For instance, a derivative with a bromomethyl group at the 3-position of the benzofuran ring demonstrated remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity towards normal cells. mdpi.com This highlights that the specific placement of the halogen on the side chain is a key factor for potent and selective activity. mdpi.com

In contrast, direct substitution of bromine onto the benzene (B151609) or furan (B31954) part of the benzofuran skeleton does not appear to confer the same increase in cytotoxic activity. This suggests that the mechanism of action may involve the bromoalkyl or bromoacetyl moiety acting as a reactive electrophilic center, which is crucial for its interaction with biological targets. The ability of halogens to form "halogen bonds"—an attractive interaction between the electrophilic halogen and nucleophilic sites in a molecule—can substantially improve binding affinity and is considered a reason for the increased activity. mdpi.com

Furthermore, studies on antimicrobial activity have shown that halogen substituents at positions 4, 5, or 6 of the benzene ring can result in potent antibacterial effects. Some findings indicate that compounds featuring two bromo substituents exhibit greater antimicrobial activity than those with a single halogen.

Influence of the Acetyl Group on Molecular Interactions

The acetyl group, particularly at the 2-position of the benzofuran ring, plays a pivotal role in the molecule's biological activity. SAR studies have consistently shown that the presence of this group is often essential for potent cytotoxic effects.

The specific arrangement of an acetyl group at the C-2 position combined with a bromomethyl group at the C-3 position has been identified as a key determinant of both the activity and selectivity of these compounds. Research has demonstrated a significant decrease in cytotoxic activity in derivatives where the C-2 acetyl group is absent. For example, analogues lacking the acetyl group exhibited weak anticancer activity, underscoring its importance for molecular interactions with cellular targets.

Role of Substituents on the Benzene Ring of the Benzofuran Core

Substituents on the benzene portion of the benzofuran core significantly modulate the compound's physicochemical properties and, consequently, its biological activity. Alkoxy groups, in particular, have been a focus of SAR studies.

The introduction of methoxy (B1213986) (–OCH₃) groups onto the benzene ring has been shown to positively influence the biological properties of brominated benzofurans. One of the most promising anticancer agents identified in studies is 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, highlighting the beneficial effect of methoxy groups at the C-5 and C-6 positions. A SAR study proved that the presence of a 6-methoxy group was essential for high antiproliferative activity when compared with unsubstituted analogues. nih.gov

Similarly, derivatives of 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate have demonstrated anti-HIV activity, indicating the importance of the C-6 methoxy substituent in this context. The presence of a methoxy group can enhance the molecule's interaction with biological targets and alter its electronic properties. The synthesis of novel chalcone (B49325) derivatives based on 1-(7-Ethoxy-1-Benzofuran-2-Yl) has also been explored for anticancer activity, suggesting that ethoxy groups are also considered for activity modulation. nih.gov

The lipophilicity, or hydrophobicity, of a molecule is a key factor influencing its ability to cross cell membranes and interact with target sites. This property is often quantified by the partition coefficient, logP. The introduction of substituents, especially halogens, can significantly alter a compound's lipophilicity.

Studies have shown that substituting the benzofuran system with bromine often leads to an increase in lipophilicity (higher clogP values). For instance, the introduction of a bromine atom at the C-2 position of the furan ring was found to significantly increase the hydrophobicity of the benzofuran system. This increased lipophilicity, conferred by halogens, is considered beneficial for cytotoxic properties as it can enhance the compound's ability to penetrate cellular membranes.

The table below presents the calculated logP (clogP) values for a lead compound (VIII) and some of its brominated derivatives, illustrating the effect of bromine substitution on lipophilicity.

| Compound | Description | clogP |

| VIII | Lead Compound (unbrominated) | 3.33 |

| 1c | Derivative with Bromine in Methyl Group | 3.42 |

| 1d | Derivative with Bromine at Furan Ring (C2) | 4.14 |

| 1e | Derivative with Bromine at Furan Ring (C2) and Bromoacetyl on Benzene Ring | 4.41 |

This table is generated based on data from scientific studies to illustrate the impact of bromine substitution on the lipophilicity of benzofuran derivatives.

As shown, the addition of bromine, particularly directly on the furan ring, substantially increases the clogP value, indicating higher lipophilicity which often correlates with enhanced biological activity.

Comparative Analysis with Other Benzofuran Derivatives

To fully appreciate the structural requirements for the activity of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone, it is useful to compare its activity profile with that of other benzofuran derivatives.

When compared to a lead compound, certain bromo-derivatives showed a decrease in activity and selectivity, an effect attributed to the absence of the crucial acetyl group at the C-2 position. Analogs where the acetyl group was replaced with carboxyl or formamide (B127407) groups also showed different activity profiles, often linked to changes in lipophilicity and electronic properties.

The cytotoxic potency of brominated acetyl benzofurans has also been compared to other classes of benzofuran derivatives, such as benzofuran-chalcone hybrids. In one study, benzofuran-chalcone derivatives demonstrated potent anticancer activity, with some compounds showing higher inhibition against various cancer cell lines than the standard drug cisplatin. nih.gov For example, a specific benzofuran-chalcone derivative (33d) exhibited IC50 values of 3.22 µM and 2.74 µM against MCF-7 (breast) and A-549 (lung) cancer cell lines, respectively. nih.gov

The table below provides a comparative look at the cytotoxic activity (IC50) of different types of benzofuran derivatives against various cancer cell lines.

| Compound Type | Derivative Example | Cancer Cell Line | IC50 (µM) |

| Brominated Benzofuran | Bromomethyl at C-3 | K562 (Leukemia) | 5 |

| Brominated Benzofuran | Bromomethyl at C-3 | HL60 (Leukemia) | 0.1 |

| Benzofuran-Chalcone Hybrid | 33d | MCF-7 (Breast) | 3.22 |

| Benzofuran-Chalcone Hybrid | 33d | A-549 (Lung) | 2.74 |

| Benzofuran-Triazole Hybrid | 50g | HeLa (Cervical) | 0.73 |

| Benzofuran-Triazole Hybrid | 50g | A549 (Lung) | 0.57 |

This table is generated based on data from multiple scientific studies to provide a comparative overview of the anticancer activity of various benzofuran derivatives. mdpi.comnih.gov

This comparative data illustrates that while brominated acetyl benzofurans are potent, other hybrid structures incorporating triazole or chalcone moieties can also achieve very high levels of cytotoxic activity, often through different mechanisms of action. This underscores the versatility of the benzofuran scaffold in medicinal chemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its energy, electron distribution, and other quantum mechanical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. aip.orgrroij.com For 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). rroij.com This process yields precise information about bond lengths, bond angles, and dihedral angles. rroij.com Following optimization, DFT can be used to calculate various properties, including vibrational frequencies (to compare with experimental IR and Raman spectra), electrostatic potential maps, and the energies of molecular orbitals. aip.orgrroij.com Such calculations are foundational for understanding the molecule's stability and reactivity.

Analysis of Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com

A hypothetical data table for such an analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and other intramolecular interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. rroij.comrroij.com For this compound, an NBO analysis would quantify the stability derived from these electron delocalizations. For example, it could reveal interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the ring system. The stabilization energy (E(2)) associated with these interactions indicates their strength. This analysis helps to rationalize the molecule's geometric structure and electronic properties.

A representative data table from an NBO analysis would include:

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| e.g., LP(O1) | e.g., π(C2-C3) | Value |

| e.g., LP(Br) | e.g., σ(C3-C4) | Value |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. aip.orgorientjchem.org

Prediction of Binding Affinities with Biological Targets

Molecular docking simulates the binding of a ligand into the active site of a target protein. orientjchem.org The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and scoring them based on how well they fit. aip.org The score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction. While no specific docking studies for this compound have been published, this method could be used to screen it against various cancer-related proteins like tubulin or specific kinases, which are known targets for other benzofuran (B130515) derivatives. nih.govmdpi.com

The results are often presented in a table:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| e.g., Tubulin | Value | e.g., LYS254, ASN101 |

| e.g., EGFR Kinase | Value | e.g., MET793, LYS745 |

Computational Insights into Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computationally, this can be explored by creating a series of related molecules with systematic modifications and analyzing how these changes affect their properties (e.g., binding affinity from docking studies). For the benzofuran scaffold, SAR studies have shown that substitutions at various positions on the rings can significantly impact anticancer activity. nih.govscilit.com For instance, the presence and position of a bromine atom and the acetyl group on the this compound structure are critical determinants of its electronic properties and how it can interact with biological targets. While general SAR for benzofurans exists, specific computational SAR analyses detailing the precise role of the 3-bromo and 2-acetyl groups in this compound are not available. nih.govscilit.com Such a study would involve comparing its calculated properties and docking scores with those of other substituted benzofurans to build a predictive model.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For compounds like this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed to predict vibrational and electronic spectra. researchgate.netsemanticscholar.org These theoretical calculations help in the assignment of experimental spectral bands and in understanding the electronic structure and transitions within the molecule.

Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, are typically calculated using DFT methods, often with the B3LYP functional and basis sets such as 6-311++G(d,p). researchgate.netsemanticscholar.org The calculations provide harmonic wavenumbers which are known to be slightly higher than experimental values due to the neglect of anharmonicity. Therefore, they are often scaled by an appropriate factor to improve agreement with experimental data. For benzofuran derivatives, characteristic vibrational modes include C=O stretching of the ethanone (B97240) group, C-Br stretching, and various vibrations of the benzofuran ring system. A good correlation between the calculated and observed vibrational frequencies serves to confirm the molecular structure. researchgate.net

Electronic absorption spectra (UV-Vis) are generally predicted using TD-DFT calculations. nih.gov The choice of functional and basis set is crucial for obtaining accurate predictions of absorption maxima (λmax). For benzofuran derivatives, functionals like PBE0 have shown high compatibility with experimental values. nih.gov The predicted spectra can reveal how structural features, such as the bromine substituent and the ethanone group, influence the electronic transitions. Typically, the lowest energy absorption band in benzofuran derivatives corresponds to the HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition. nih.gov The nature and position of substituents on the benzofuran ring can cause shifts in the absorption maximum. nih.govresearchgate.net

While specific computational studies for this compound are not available in the cited literature, the table below presents representative predicted spectroscopic data for analogous benzofuran derivatives, calculated using DFT and TD-DFT methods. This data illustrates the typical values and assignments for this class of compounds.

Table 1: Representative Predicted Spectroscopic Data for Benzofuran Derivatives

| Spectroscopic Property | Predicted Value (cm⁻¹ or nm) | Assignment | Computational Method |

|---|---|---|---|

| Vibrational Frequencies (IR) | DFT/B3LYP/6-311+G(d,p) | ||

| C=O Stretch | ~1690 cm⁻¹ | Carbonyl group of ethanone | |

| C-O-C Stretch (furan ring) | ~1250 cm⁻¹ | Ether linkage in benzofuran | |

| C-Br Stretch | ~650 cm⁻¹ | Bromine substituent | |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | Benzene (B151609) ring C-H bonds | |

| Electronic Transitions (UV-Vis) | TD-DFT/PBE0 |

Note: The data in this table is representative of values found for various substituted benzofuran derivatives in computational studies and is intended for illustrative purposes, as specific data for this compound was not found in the searched literature.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. jhuapl.edu Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of organic molecules. physchemres.org The key parameter for assessing the second-order NLO response of a molecule is the first-order hyperpolarizability (β). d-nb.info

For benzofuran derivatives, computational studies have shown that their structural and electronic properties can lead to significant NLO responses. physchemres.org The NLO properties arise from the polarization of the molecule's electron density under an intense electric field, a phenomenon enhanced by features like π-conjugation and the presence of electron-donating and electron-withdrawing groups. d-nb.info In this compound, the conjugated benzofuran system, the electron-withdrawing ethanone group, and the bromine atom can all contribute to its NLO properties.

The first-order hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot) is typically calculated to provide a comparative measure of NLO activity. mdpi.com DFT calculations, often using the B3LYP functional, are employed to determine the components of the polarizability (α) and the first-order hyperpolarizability (β). physchemres.org The calculated β_tot value for a candidate molecule is often compared to that of a standard NLO material, such as urea, to gauge its potential. mdpi.com

Studies on various benzofuran derivatives have demonstrated that modifications to the molecular structure can tune the NLO response. nih.govphyschemres.org For instance, the introduction of different substituents can alter the intramolecular charge transfer characteristics, which in turn affects the magnitude of the hyperpolarizability. nih.gov A larger difference in the dipole moments of the ground and excited states, along with a smaller transition energy, generally leads to a higher β value. The HOMO-LUMO energy gap is also an important indicator; a smaller gap often correlates with higher polarizability and potentially a larger NLO response. researchgate.net

While specific NLO calculations for this compound were not found in the provided search results, the following table presents representative calculated NLO properties for substituted benzofuran derivatives to illustrate the typical values obtained in such theoretical studies.

Table 2: Representative Calculated NLO Properties for Benzofuran Derivatives

| Property | Calculated Value | Unit | Computational Method |

|---|---|---|---|

| Dipole Moment (μ) | 2 - 5 | Debye | DFT/B3LYP |

| Polarizability (α) | 150 - 250 | a.u. | DFT/B3LYP |

| First-Order Hyperpolarizability (β_tot) | 4.00 x 10⁻³⁰ to 43.57 x 10⁻³⁰ | esu | GGA-PBE/6-31G(d,p) physchemres.org |

Note: The values in this table are based on computational studies of various 2-phenylbenzofuran (B156813) and other substituted benzofuran derivatives and are presented to exemplify the range of NLO properties for this class of compounds. researchgate.netphyschemres.org The specific values for this compound may differ.

Future Research Directions and Potential Applications

Optimization of Synthetic Routes for Enhanced Yield and Sustainability

The advancement of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone from a laboratory-scale compound to a viable drug candidate hinges on the development of efficient and sustainable synthetic methodologies. Traditional syntheses of benzofurans often involve the reaction of o-hydroxyacetophenones with chloroacetone (B47974), followed by bromination using reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride. mdpi.com While effective, these methods can suffer from drawbacks including moderate yields and the use of environmentally hazardous reagents.

Future research should focus on greener and more efficient synthetic strategies. nih.gov This includes the exploration of:

Catalyst-Free Reactions: Developing methods that proceed under catalyst-free conditions, potentially using green media, can simplify purification and reduce metallic waste. acs.org

Modern Catalytic Systems: Investigating the use of transition metal catalysts, such as palladium and copper, could offer milder reaction conditions and improved yields. nih.govacs.org For instance, palladium-catalyzed intramolecular Heck reactions and Sonogashira coupling reactions have proven effective in constructing the benzofuran (B130515) ring. acs.orgnih.gov

One-Pot Syntheses: Designing one-pot reaction sequences where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation steps and solvent usage. nih.gov

Sustainable Solvents: Replacing hazardous solvents with more environmentally benign alternatives like deep eutectic solvents (DES) is a key goal. nih.govacs.org

Exploration of Novel Derivatization Strategies

The core structure of this compound is ripe for chemical modification to generate a library of novel derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles. The bromine atom at the 3-position and the acetyl group at the 2-position are key handles for derivatization.

Future derivatization strategies could include:

Substitution at the Benzene (B151609) Ring: Introducing various substituents, such as methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) groups, onto the benzene portion of the benzofuran ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity. mdpi.com

Modification of the Acetyl Group: The ketone of the acetyl group can be transformed into other functional groups or used as an anchor to attach other molecular fragments. For example, condensation reactions with aromatic aldehydes can yield benzofuran-chalcone hybrids, a class of compounds known for their cytotoxic effects. nih.govresearchgate.net

Formation of Hybrid Molecules: A promising approach in drug discovery is the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active heterocyclic rings like triazole, piperazine, or imidazole. nih.gov This strategy aims to leverage the synergistic effects of the combined pharmacophores to create more potent and selective agents. nih.gov

Systematic exploration of these derivatization pathways will be crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies, which are essential for identifying the key structural features required for optimal therapeutic activity. nih.gov

Detailed Mechanistic Investigations of Biological Activity at the Molecular Level

Preliminary studies on related bromoalkyl and bromoacetyl derivatives of benzofuran have revealed significant cytotoxic activity against various cancer cell lines. mdpi.com These compounds have been shown to induce apoptosis (programmed cell death), a highly desirable trait for anticancer agents. mdpi.comnih.gov However, the precise molecular mechanisms underlying this activity are not fully understood.

Future research must delve into detailed mechanistic studies to elucidate how derivatives of this compound exert their biological effects. Key areas of investigation should include:

Target Identification: While tubulin has been identified as a potential molecular target for some active benzofurans, further studies are needed to confirm this and to identify other potential protein targets. mdpi.comresearchgate.net

Apoptotic Pathway Analysis: Research should aim to map the specific apoptotic pathways that are activated. This involves studying the roles of key cellular components such as reactive oxygen species (ROS), caspases (enzymes that execute apoptosis), and the mitochondria. mdpi.comnih.govnih.gov Techniques like the Annexin V-FITC assay and Caspase-Glo 3/7 assay can be employed to quantify apoptotic events. mdpi.comresearchgate.net

Cell Cycle Analysis: Investigating the effect of these compounds on the cell cycle can reveal if they cause cell cycle arrest at specific checkpoints, which is a common mechanism for anticancer drugs. mdpi.com

Inhibition of Signaling Pathways: Many cancers are driven by dysregulated signaling pathways, such as the AKT/mTOR pathway. researchgate.net Investigating whether benzofuran derivatives can inhibit key proteins in these pathways could reveal new therapeutic strategies. researchgate.net

A thorough understanding of the molecular mechanisms will be invaluable for the rational design of more potent and selective second-generation compounds and for identifying potential biomarkers for patient selection in future clinical trials.

Integration with Advanced Drug Discovery Platforms

To accelerate the translation of this compound derivatives from promising hits to clinical candidates, it is essential to integrate their development with modern drug discovery platforms. This involves a synergistic combination of computational and experimental techniques.

Key components of this integrated approach include:

Computational Modeling and Molecular Docking: In silico tools can be used to predict how these compounds bind to their molecular targets. mdpi.com Molecular docking simulations can help visualize these interactions and guide the design of new derivatives with improved binding affinity and selectivity.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be used to rapidly screen them against a panel of cancer cell lines or specific molecular targets to identify the most promising candidates for further development. nih.gov

Structure-Activity Relationship (SAR) Analysis: The data generated from HTS can be used to build robust SAR models. nih.gov These models help to correlate the chemical structures of the derivatives with their biological activities, providing crucial insights for lead optimization. nih.govnih.gov

By leveraging these advanced platforms, the drug discovery process can be made more efficient and cost-effective, increasing the likelihood of successfully developing a clinically useful drug.

Development of Targeted Delivery Systems (Conceptual)

While potent anticancer activity is a primary goal, ensuring that the drug selectively targets cancer cells while sparing healthy tissues is equally important for minimizing side effects. Brominated benzofurans have shown high cytotoxicity, which underscores the need for targeted delivery strategies. mdpi.com

Conceptually, future research could explore the development of targeted delivery systems for potent derivatives of this compound. Such systems could include:

Nanoparticle-Based Formulations: Encapsulating the drug within nanoparticles (e.g., liposomes or polymeric nanoparticles) could improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) that specifically recognize and bind to receptors overexpressed on the surface of cancer cells.

Antibody-Drug Conjugates (ADCs): In this approach, the potent benzofuran derivative (the "payload") is chemically linked to a monoclonal antibody that targets a tumor-specific antigen. The ADC circulates in the bloodstream and delivers the cytotoxic payload directly to the cancer cells, thereby maximizing efficacy and minimizing systemic toxicity.

Prodrug Strategies: The compound could be modified into an inactive prodrug that is selectively activated at the tumor site by specific enzymes or the unique tumor microenvironment (e.g., hypoxia or low pH).

While currently conceptual, the development of such advanced delivery systems represents a critical future step in harnessing the therapeutic potential of this class of compounds, potentially transforming a potent molecule into a safe and effective targeted cancer therapy.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone, and how are reaction conditions optimized?

The synthesis of brominated benzofuran derivatives typically involves cyclization or substitution reactions. For example, related compounds like 1-(5-bromo-1-benzofuran-2-yl)ethanone are synthesized via condensation of brominated precursors under reflux conditions in polar solvents (e.g., ethanol) with catalysts such as piperidine . Optimization focuses on solvent choice, temperature control, and catalyst loading to improve yield and purity. Bromination at specific positions (e.g., 3 vs. 5) may require regioselective reagents or protective group strategies, though direct evidence for the 3-bromo isomer is limited .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

- X-ray crystallography : For precise structural determination, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 10.8301 Å, b = 7.4630 Å) are reported for related bromobenzofurans .

- Spectroscopy : IR and NMR (¹H/¹³C) identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and bromine-induced deshielding effects. Mass spectrometry confirms molecular weight (e.g., m/z 239.07 for C₁₀H₇BrO₂) .

Q. What biological activities are associated with brominated benzofuran derivatives, and how are these assessed?

Bromobenzofurans exhibit anticonvulsant, anti-inflammatory, and antitumor activities. For instance, 1-(5-bromo-1-benzofuran-2-yl)ethanone is studied in structure-activity relationship (SAR) models to evaluate its inhibition of enzymes like cyclooxygenase-2 (COX-2) . Assays include in vitro cytotoxicity tests (e.g., MTT assay on cancer cell lines) and in vivo models for anti-inflammatory response .

Advanced Research Questions

Q. How does bromine substitution at the 3-position influence electronic and steric properties compared to other isomers?

The 3-bromo substituent introduces steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitution or coupling reactions. Computational studies (e.g., DFT calculations) can map electron density distributions, while crystallographic data reveal bond-length variations (e.g., C-Br bond ~1.89 Å) . Comparative studies with 5-bromo isomers show differences in dipole moments and hydrogen-bonding potential, impacting solubility and bioactivity .

Q. What challenges arise in interpreting crystallographic data for brominated benzofuran derivatives?

Crystallographic refinement must account for:

- Disorder in bromine positions : Thermal motion or partial occupancy may require constrained refinement.

- Twinned crystals : Common in orthorhombic systems (e.g., Pbca), necessitating specialized software (e.g., SHELXL) for data processing .

- Weak diffraction : Heavy atoms like bromine can cause absorption effects, requiring correction via multi-scan methods .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies may arise from:

- Isomeric purity : Impurities in 3-bromo vs. 5-bromo isomers can skew bioassay results. HPLC or GC-MS validation is critical .

- Assay variability : Standardizing protocols (e.g., cell line selection, dose-response curves) improves reproducibility. Meta-analyses of SAR data across studies help identify trends .

Methodological Guidance

Q. What strategies are effective for regioselective bromination of benzofuran derivatives?

- Direct electrophilic substitution : Use N-bromosuccinimide (NBS) in acetic acid under controlled pH to favor 3-bromo products.

- Directed ortho-metalation : Employ lithiation (e.g., LDA) followed by quenching with bromine sources .

- Protective groups : Temporarily block reactive sites (e.g., ketones) to direct bromination to the 3-position .

Q. How are computational tools applied to predict the reactivity of this compound?

- Molecular docking : Predict binding affinities to biological targets (e.g., COX-2) using software like AutoDock .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.